molecular formula C32H22N6O B2465918 2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole CAS No. 477713-03-4

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole

Cat. No.: B2465918
CAS No.: 477713-03-4
M. Wt: 506.569
InChI Key: OCGNQFMGTUOEKX-UHFFFAOYSA-N
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Description

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxadiazole ring flanked by two pyrazole rings, each substituted with phenyl groups. The presence of these functional groups imparts significant chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of 1,5-diphenylpyrazole through the reaction of phenylhydrazine with acetophenone under acidic conditions.

    Oxadiazole Ring Formation: The next step involves the cyclization of the pyrazole derivative with an appropriate diacid chloride or dihydrazide to form the oxadiazole ring. This reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl groups on the pyrazole rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including polymers and coordination compounds.

    Medicine: Research has indicated potential therapeutic applications, including as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Industry: The compound is explored for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).

Comparison with Similar Compounds

2,5-Bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.

    Pyrazole Derivatives: Compounds with pyrazole rings and different substituents can exhibit diverse biological activities and chemical reactivity.

    Phenyl-Substituted Heterocycles: These compounds have phenyl groups attached to various heterocyclic rings, influencing their overall properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-bis(1,5-diphenylpyrazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N6O/c1-5-13-23(14-6-1)29-27(21-33-37(29)25-17-9-3-10-18-25)31-35-36-32(39-31)28-22-34-38(26-19-11-4-12-20-26)30(28)24-15-7-2-8-16-24/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGNQFMGTUOEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=C(O4)C5=C(N(N=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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